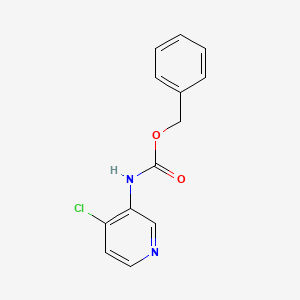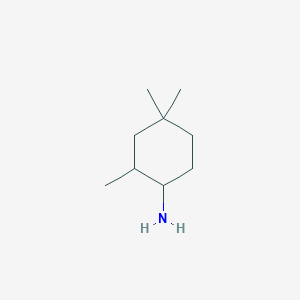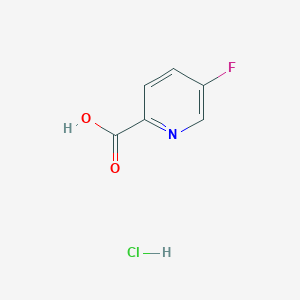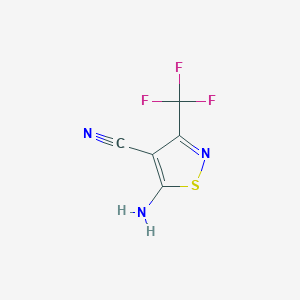
5-Cyanopyrazine-2-carboxylic acid
Overview
Description
5-Cyanopyrazine-2-carboxylic acid is an organic compound with the molecular formula C₆H₃N₃O₂ It is a derivative of pyrazine, characterized by the presence of a cyano group at the 5-position and a carboxylic acid group at the 2-position of the pyrazine ring
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the reaction of 2-pyrazinecarboxylic acid chloride with sodium cyanide, followed by acidification .
- Another method includes the reaction of 2-methoxypyrazine with cuprous cyanide, followed by acidification to yield the desired product .
Industrial Production Methods:
- Industrial production often employs bioconversion techniques. For instance, the biotransformation of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 has been reported . This method involves a two-enzyme-step bioconversion process, resulting in a high yield of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in various substituted pyrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Mechanism of Action
Target of Action
5-Cyanopyrazine-2-carboxylic acid is a pyrazine compound . Pyrazines are a class of compounds that occur almost ubiquitously in nature It’s known that 5-hydroxypyrazine-2-carboxylic acid, a derivative of this compound, is used as a building block for the synthesis of new antituberculous agents .
Mode of Action
DSM 6336 . This suggests that the compound may interact with its targets through biotransformation processes.
Biochemical Pathways
It’s known that its derivative, 5-hydroxypyrazine-2-carboxylic acid, is prepared by whole-cell biotransformation from 2-cyanopyrazine via pyrazinecarboxylic acid . This suggests that the compound may affect the biochemical pathways involved in this biotransformation process.
Result of Action
It’s known that its derivative, 5-hydroxypyrazine-2-carboxylic acid, is used as a building block for the synthesis of new antituberculous agents . This suggests that the compound may have potential antimycobacterial activity.
Biochemical Analysis
Biochemical Properties
5-Cyanopyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to undergo bioconversion to 5-hydroxypyrazine-2-carboxylic acid via the action of Agrobacterium sp. DSM 6336 . This biotransformation involves a two-enzyme-step process, highlighting the compound’s role in microbial metabolism. Additionally, this compound can act as a substrate for nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, the compound can be metabolized to produce intermediates that participate in essential metabolic pathways . This metabolic activity can alter the expression of genes involved in these pathways, thereby affecting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For instance, the compound’s interaction with nitrilase enzymes results in the hydrolysis of the nitrile group to form carboxylic acids . This enzymatic activity is crucial for the compound’s role in microbial metabolism and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to changes in its biochemical activity and impact its effectiveness in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of similar pyrazine derivatives can lead to toxicity in animal models . Therefore, careful dosage optimization is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by microbial enzymes to produce intermediates that participate in essential biochemical reactions. For example, the bioconversion of this compound to 5-hydroxypyrazine-2-carboxylic acid involves the action of nitrilase and hydroxylase enzymes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s interaction with microbial transporters can facilitate its uptake and distribution within bacterial cells . This transport mechanism is essential for its metabolic activity and overall biochemical function.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell. For example, in bacterial cells, the compound may localize to the cytoplasm, where it participates in metabolic reactions . This subcellular localization is crucial for its biochemical activity and potential therapeutic applications.
Properties
IUPAC Name |
5-cyanopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZNLFBHQJKDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742139 | |
| Record name | 5-Cyanopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211533-09-3 | |
| Record name | 5-Cyanopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)





![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)



![3-Bromobenzo[d]isoxazole](/img/structure/B1374670.png)
![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1374672.png)


